2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzimidazole ring fused with a nitro-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing compounds.
Formation of the Nitro-Oxadiazole Moiety: The nitro-oxadiazole ring is synthesized by cyclization reactions involving nitro compounds and hydrazides.
Coupling Reaction: The final step involves coupling the benzimidazole-sulfanyl derivative with the nitro-oxadiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to the disruption of critical biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurantoin contain the oxadiazole ring.
Uniqueness
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is unique due to the combination of the benzimidazole and nitro-oxadiazole moieties, which imparts distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C12H10N6O4S |
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Molecular Weight |
334.31 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C12H10N6O4S/c1-6-2-3-7-8(4-6)14-12(13-7)23-5-9(19)15-10-11(18(20)21)17-22-16-10/h2-4H,5H2,1H3,(H,13,14)(H,15,16,19) |
InChI Key |
GXINOSRXJXXYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NON=C3[N+](=O)[O-] |
Origin of Product |
United States |
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